molecular formula C13H9Cl2NO5 B8657140 Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate CAS No. 147494-03-9

Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate

Cat. No.: B8657140
CAS No.: 147494-03-9
M. Wt: 330.12 g/mol
InChI Key: ZIMUBONJWUJBRN-UHFFFAOYSA-N
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Description

Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, a ketone group at position 4, and two ester groups at positions 2 and 3. It is widely used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the use of a catalytic amount of sodium iodide (NaI) and heating the reaction mixture at reflux temperature (around 65°C) for an extended period, such as 28 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 5,7-dichloro-4-hydroxy-quinoline-2,3-dicarboxylate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

CAS No.

147494-03-9

Molecular Formula

C13H9Cl2NO5

Molecular Weight

330.12 g/mol

IUPAC Name

dimethyl 5,7-dichloro-4-oxo-1H-quinoline-2,3-dicarboxylate

InChI

InChI=1S/C13H9Cl2NO5/c1-20-12(18)9-10(13(19)21-2)16-7-4-5(14)3-6(15)8(7)11(9)17/h3-4H,1-2H3,(H,16,17)

InChI Key

ZIMUBONJWUJBRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=C(C1=O)C(=CC(=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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